molecular formula C10H12Br2O B2777786 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene CAS No. 1359986-20-1

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

Cat. No.: B2777786
CAS No.: 1359986-20-1
M. Wt: 308.013
InChI Key: OILLOHHJHKICLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (C${10}$H${11}$Br${2}$O) is a brominated aromatic compound featuring a methoxy group and three methyl substituents. Its structure includes bromine atoms at positions 1 and 2, a methoxy group at position 4, and methyl groups at positions 3, 5, and 6. This compound is utilized in palladium-catalyzed cross-coupling reactions, such as C–N and C–O bond-forming processes, where it serves as a substrate due to its electron-withdrawing bromine atoms and steric bulk from methyl groups . Its synthesis involves controlled addition under inert atmospheres (e.g., argon) and subsequent reactions with catalysts like CuCl and ClPtBu$2$ at elevated temperatures .

Properties

IUPAC Name

1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-5-6(2)10(13-4)7(3)9(12)8(5)11/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILLOHHJHKICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination of 4-methoxy-3,5,6-trimethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful monitoring of reaction parameters to achieve high yield and purity. The compound is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed:

  • Substitution reactions yield compounds with different functional groups replacing the bromine atoms.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the removal of bromine atoms, forming the corresponding hydrocarbon.

Scientific Research Applications

Organic Synthesis

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene serves as a versatile building block in organic synthesis. Its bromine substituents facilitate nucleophilic substitution reactions and coupling reactions.

Case Study: Ligand Development

A notable application is in the development of new ligands for catalytic processes. In a study involving palladium-catalyzed reactions, this compound was used to synthesize complex organic molecules. The compound was added to a reaction mixture containing magnesium shavings and other reagents under controlled conditions. The resulting products demonstrated enhanced catalytic activity and selectivity .

Environmental Studies

This compound has been investigated for its environmental impact and behavior in various ecosystems.

Chemical Characterization

Research has shown that compounds like this compound can be released into the environment through industrial processes. Studies have focused on the persistence of such compounds in soil and water systems, assessing their potential toxicity to aquatic life.

Toxicological Assessments

Toxicological evaluations have indicated that certain brominated compounds can exhibit endocrine-disrupting properties. Although specific data on this compound is limited, related studies on brominated aromatic compounds suggest potential risks associated with exposure .

Biological Research

The biological applications of this compound are still being explored. Preliminary studies indicate that it may possess antimicrobial properties.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of various brominated compounds against different bacterial strains. While detailed results specific to this compound are sparse, the general trend indicates that halogenated compounds can exhibit significant antibacterial activity .

Data Summary Table

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesEnhanced catalytic activity in palladium-catalyzed reactions
Environmental ImpactPersistence in soil and water systemsPotential toxicity assessed; need for further research
Biological ResearchInvestigation of antimicrobial propertiesPreliminary findings suggest efficacy against bacteria

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group influence the electron density of the benzene ring, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with altered properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stability/Reactivity Notes Applications/Significance
This compound C${10}$H${11}$Br$_{2}$O 307.0 1,2-Br; 4-OCH$3$; 3,5,6-CH$3$ Stable under inert conditions; steric hindrance from methyl groups affects reactivity Palladium-catalyzed cross-coupling reactions
1-Chloro-5-iodo-2,4,6-trimethylbenzene C${9}$H${10}$ClI 280.0 1-Cl; 5-I; 2,4,6-CH$_3$ Derived from unstable precursor (2,4,6-trimethyl(dichloroiodo)benzene) Intermediate in synthesis; characterized by distinct $^1$H-/$^{13}$C-NMR shifts
5,6-Dibromo-1,3-benzodioxole C${7}$H${4}$Br${2}$O${2}$ 292.9 5,6-Br; 1,3-O$2$C$6$H$_3$ Methylenedioxy ring enhances electron density; stable structure Potential reagent in halogenation or ring-opening reactions
1,2-Dibromo-4-(3-bromophenoxy)benzene C${12}$H${7}$Br$_{3}$O 406.9 1,2-Br; 4-(3-Br-C$6$H$4$O) High bromine content increases reactivity in substitution/coupling Suitable for multi-step halogenation or aryl-ether synthesis
1,2-Dibromo-4-methylbenzene C${7}$H${6}$Br$_{2}$ 249.9 1,2-Br; 4-CH$_3$ Simpler structure; lower steric hindrance Intermediate in small-molecule synthesis

Structural and Electronic Effects

  • Substituent Influence: The methoxy group in this compound is electron-donating, directing electrophilic substitution to ortho/para positions, while bromine atoms are electron-withdrawing. This combination creates a polarized aromatic system, enhancing its utility in metal-catalyzed reactions .
  • Steric Effects :

    • The three methyl groups in the target compound introduce significant steric hindrance, slowing reaction kinetics compared to less substituted analogues like 1,2-dibromo-4-methylbenzene .

Stability and Reactivity

  • The instability of 2,4,6-trimethyl(dichloroiodo)benzene (precursor to 1-chloro-5-iodo-2,4,6-trimethylbenzene) contrasts with the relative stability of this compound under similar conditions, highlighting the role of halogen type (Br vs. I/Cl) and substitution pattern in decomposition pathways .
  • 1,2-Dibromo-4-(3-bromophenoxy)benzene’s triple bromine substitution increases its susceptibility to nucleophilic aromatic substitution, making it a candidate for sequential functionalization .

Analytical Characterization

Biological Activity

Overview of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

This compound is a brominated aromatic compound. Its structure includes two bromine atoms and a methoxy group attached to a trimethyl-substituted benzene ring. Such compounds often exhibit interesting biological activities due to their ability to interact with various biological targets.

Chemical Structure

The chemical formula for this compound is C10H12Br2OC_{10}H_{12}Br_2O. The presence of bromine atoms can enhance lipophilicity and alter the compound's reactivity, potentially impacting its biological interactions.

Antimicrobial Properties

Brominated compounds are known for their antimicrobial properties. Studies have shown that similar brominated aromatic compounds exhibit activity against various bacteria and fungi. For instance:

  • Mechanism of Action : The antimicrobial effects are often attributed to the disruption of microbial cell membranes and interference with metabolic processes.
  • Case Studies : Research has indicated that brominated derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity

Brominated aromatic compounds can also exhibit cytotoxic effects on human cells. The cytotoxicity may be linked to oxidative stress and the induction of apoptosis in cancer cells.

  • Research Findings : A study on related brominated compounds found that they could induce cell death in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Environmental Impact

This compound may also have implications in environmental toxicology. Brominated compounds are often persistent in the environment and can bioaccumulate.

  • Toxicological Studies : Investigations into the environmental fate of similar compounds have shown potential endocrine-disrupting effects and neurotoxicity in aquatic organisms.

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of bacteria and fungi
CytotoxicityInduces apoptosis in cancer cells
Environmental ToxicityPotential endocrine disruptor; bioaccumulation risk

Q & A

What are the standard synthetic routes for 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically begins with 4-methoxy-3,5,6-trimethylbenzene. Bromination is achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C to minimize over-bromination. Alternative routes may involve halogen exchange or electrophilic aromatic substitution under controlled conditions. Optimization includes:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • Purification: Column chromatography with hexane/ethyl acetate (9:1) resolves brominated isomers.
  • Yield Monitoring: Track reaction progress via TLC (Rf ~0.4 in hexane).

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.7–7.1 ppm).
  • IR Spectroscopy: Detect C-Br stretches (~550 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (EI): Confirm molecular ion [M]⁺ at m/z 338 (C₁₀H₁₁Br₂O).
  • X-ray Crystallography: Resolve steric effects from methyl groups .

How can experimental design address regioselectivity challenges in nucleophilic substitution reactions involving this compound?

Level: Advanced
Methodological Answer:
Regioselectivity is influenced by steric hindrance from methyl groups and electronic effects from methoxy. To study this:

  • Variable Reagents: Compare KOtBu (bulky base) vs. NaOH in DMSO .
  • Solvent Screening: Test polar aprotic (DMSO) vs. protic (EtOH) solvents to assess solvation effects.
  • Analytical Validation: Use GC-MS or HPLC to quantify substitution products (e.g., methoxy vs. bromo displacement).

How should researchers resolve contradictions in reported reaction yields for cross-coupling reactions with this compound?

Level: Advanced
Methodological Answer:
Discrepancies often arise from steric hindrance or catalyst incompatibility. Mitigation strategies include:

  • Catalyst Optimization: Test Pd(PPh₃)₄ vs. Ni(dppe)Cl₂ for Suzuki-Miyaura coupling .
  • DFT Modeling: Calculate transition-state energies to predict feasible pathways.
  • In Situ Monitoring: Use Raman spectroscopy to detect intermediate formation .

What safety protocols are critical when handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of brominated vapors.
  • Waste Disposal: Collect residues in halogenated waste containers and consult EPA guidelines for incineration .

How can computational chemistry predict the reactivity of this compound in novel reaction systems?

Level: Advanced
Methodological Answer:

  • Molecular Modeling: Use Gaussian or ORCA to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
  • Docking Studies: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Benchmarking: Compare computed vs. experimental NMR shifts to validate accuracy .

What strategies are recommended for studying this compound’s interactions with biological macromolecules?

Level: Advanced
Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity with proteins (e.g., serum albumin).
  • Surface Plasmon Resonance (SPR): Monitor real-time interactions using immobilized receptors.
  • Fluorescence Quenching: Track conformational changes in enzymes upon binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.